3-ethyl-5-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.6 g/mol. It is extensively utilized in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and subsequent fluorination. The final step involves the formation of the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-5-fluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethyl-5-fluoroaniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a precursor to various bioactive compounds, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-chloroaniline hydrochloride
- 3-ethyl-5-bromoaniline hydrochloride
- 3-ethyl-5-iodoaniline hydrochloride
Uniqueness
3-ethyl-5-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the biological activity and stability of the compound, making it particularly valuable in pharmaceutical and industrial applications .
Properties
CAS No. |
2639462-08-9 |
---|---|
Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.